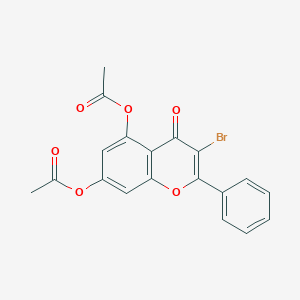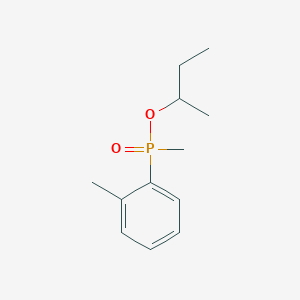![molecular formula C21H20N2O2 B12523121 N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide CAS No. 726196-29-8](/img/structure/B12523121.png)
N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide is an organic compound with a complex structure that includes benzyloxy and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzene-1-carboximidamide with 4-(benzyloxy)phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide include:
- N-[4-(Benzyloxy)phenyl]glycinamide
- 4-Benzyloxyphenylacetic acid
- 4-Benzyloxyphenol
Uniqueness
N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
726196-29-8 |
|---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methoxy-N'-(4-phenylmethoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C21H20N2O2/c1-24-19-11-7-17(8-12-19)21(22)23-18-9-13-20(14-10-18)25-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H2,22,23) |
InChI Key |
NMEZUWSUBIASPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)
![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)

![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)

![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)


![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)
![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
